Srctide

Description

Significance of Protein Kinases in Cellular Regulation and Disease Biology

Protein kinases are a diverse group of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on target proteins. innopep.comwikipedia.orgnih.gov This phosphorylation event can alter a protein's activity, localization, or interaction with other molecules, thereby regulating a vast array of cellular processes including growth, differentiation, metabolism, gene expression, and cell survival. wikipedia.orgnih.govnih.gov

Given their central role in cellular signaling, dysregulation of protein kinase activity is frequently implicated in the pathophysiology of various diseases. innopep.comwikipedia.orgnih.gov Aberrant kinase activity can contribute to uncontrolled cell proliferation and tumor formation in cancer. innopep.comwikipedia.org Kinase dysfunction is also associated with neurological disorders like Alzheimer's and Parkinson's disease, as well as metabolic diseases such as diabetes and obesity, and cardiovascular diseases. innopep.comwikipedia.orgnih.govresearchgate.net Understanding the intricate roles of protein kinases in these conditions is crucial for developing targeted therapeutic interventions. innopep.comnih.gov

Overview of Peptide Substrates in Kinase Research

Peptide substrates are synthetic peptides designed to mimic the amino acid sequences surrounding the phosphorylation sites of natural protein substrates. nih.gov They are essential tools in kinase research, allowing scientists to study enzyme activity, specificity, and kinetics in vitro. nih.govsmolecule.comguidetopharmacology.org By providing a defined and easily manipulated substrate, researchers can measure the rate of phosphate transfer by a kinase and determine its substrate preferences. guidetopharmacology.org

Various methods utilize peptide substrates for kinase activity measurement and screening. These include traditional radiometric assays using radioactive ATP, fluorescence-based assays with labeled peptides, and mass spectrometry-based approaches that directly measure the change in peptide mass upon phosphorylation. smolecule.commedchemexpress.comavantorsciences.combiotechnolabs.comnih.gov The use of peptide libraries and microarrays allows for high-throughput screening to determine kinase substrate specificity profiles. smolecule.commedchemexpress.comnih.govmedchemexpress.com Peptide substrates are also employed in high-throughput screening for drug discovery to identify potential inhibitors that modulate enzyme activity. nih.gov

Historical Context and Discovery of Srctide as a Kinase Substrate

This compound is a synthetic peptide that has been developed and widely adopted for use as a substrate in kinase assays. While a precise historical account of its initial "discovery" as a naturally occurring compound is not applicable as it is synthetic, its use as a research tool dates back at least to the mid-1990s, being referenced in studies on kinase substrate specificity. It was designed to serve as an effective substrate for protein tyrosine kinases, particularly those belonging to the Src family. avantorsciences.com Its sequence was likely derived or optimized based on studies of phosphorylation sites recognized by these kinases.

Rationale for Comprehensive Mechanistic and Application-Oriented Research on this compound

The utility of this compound as a substrate for a broad range of protein kinases, including Src, Blk, BTK, cKit, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, TIE2, TrkB, VEGF-R1, and VEGF-R2, provides a strong rationale for comprehensive research into its mechanistic interactions with these enzymes and its applications in various assay formats.

Mechanistic studies using this compound allow for the determination of kinetic parameters, such as the Michaelis constant (Km), which reflects the affinity of the kinase for the peptide substrate. For example, studies have determined the Km of Src for a this compound derivative to be around 120 µM. Similarly, the Km for MET with this compound has been reported around 110 µM. These detailed findings are crucial for understanding the enzymatic activity of kinases and how they interact with their substrates.

Furthermore, this compound's applicability across various assay platforms, including mass spectrometry-based methods and fluorescence-based assays, highlights its versatility as a research tool. avantorsciences.combiotechnolabs.com Research focused on optimizing the use of this compound in these different formats enhances the capabilities of high-throughput screening and drug discovery efforts targeting kinases. nih.govbiotechnolabs.com The availability of labeled versions, such as FAM-Srctide, further expands its utility in fluorescence-based detection methods. Comprehensive research on this compound thus contributes significantly to the broader understanding of kinase biology and the development of therapeutic strategies.

Here is a summary of some kinetic data for this compound with specific kinases:

| Kinase | Substrate | Km (µM) | Reference |

| Src | This compound derivative | ~120 | |

| MET | This compound | ~110 |

Properties

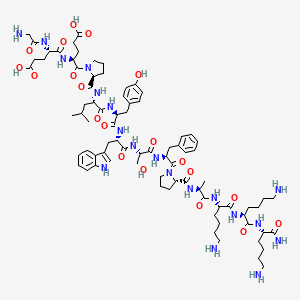

Molecular Formula |

C81H119N19O20 |

|---|---|

Molecular Weight |

1678.9 g/mol |

IUPAC Name |

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C81H119N19O20/c1-46(2)39-59(96-79(118)65-25-16-37-99(65)80(119)58(31-33-68(106)107)93-73(112)57(30-32-67(104)105)89-66(103)43-85)74(113)94-60(40-49-26-28-51(102)29-27-49)75(114)95-61(42-50-44-87-53-20-8-7-19-52(50)53)76(115)98-63(45-101)77(116)97-62(41-48-17-5-4-6-18-48)81(120)100-38-15-24-64(100)78(117)88-47(3)70(109)91-55(22-10-13-35-83)72(111)92-56(23-11-14-36-84)71(110)90-54(69(86)108)21-9-12-34-82/h4-8,17-20,26-29,44,46-47,54-65,87,101-102H,9-16,21-25,30-43,45,82-85H2,1-3H3,(H2,86,108)(H,88,117)(H,89,103)(H,90,110)(H,91,109)(H,92,111)(H,93,112)(H,94,113)(H,95,114)(H,96,118)(H,97,116)(H,98,115)(H,104,105)(H,106,107)/t47-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |

InChI Key |

FJKRXUAEIZQMSN-XCUMLKMOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Molecular Characterization and Substrate Profile of Srctide

Primary Amino Acid Sequence and Derivations

The primary amino acid sequence of Srctide is GEEPLYWSFPAKKK-NH2. anaspec.comeurogentec.commedchemexpress.cominnopep.com This sequence is often synthesized with a C-terminal amide group (-NH2). eurogentec.commedchemexpress.cominnopep.com Derivations of this compound include modifications such as biotinylation or labeling with fluorophores like 5-FAM (5-Carboxyfluorescein) for various assay formats. anaspec.comeurogentec.comeurogentec.com For instance, FAM-labeled this compound has the sequence 5-FAM-GEEPLYWSFPAKKK-NH2. eurogentec.com

The molecular formula of the standard this compound peptide (GEEPLYWSFPAKKK-NH2) is C81H119N19O20, with a molecular weight of approximately 1678.93 g/mol. eurogentec.commedchemexpress.com The FAM-labeled version (5-FAM-GEEPLYWSFPAKKK-NH2) has a molecular formula of C102H129N19O26 and a molecular weight of approximately 2037.3 g/mol. eurogentec.com

Post-Translational Modification Potential: Tyrosine Phosphorylation as a Key Event

A critical characteristic of this compound is its susceptibility to tyrosine phosphorylation. nih.govresearchgate.net The presence of a tyrosine residue (Y) within its sequence makes it a target for protein tyrosine kinases. nih.govresearchgate.net Phosphorylation of this compound occurs specifically at this tyrosine residue, resulting in the addition of a phosphate (B84403) group. researchgate.net This modification increases the mass of the peptide by approximately 80 Da, a change detectable by methods such as MALDI-TOF mass spectrometry, which allows for the parallel detection of both the unphosphorylated substrate and the phosphorylated product (p-Srctide). researchgate.net

Identification of Kinase Repertoire Exhibiting this compound Phosphorylation Activity

This compound is recognized as a peptide substrate for a broad spectrum of protein kinases, encompassing both non-receptor and receptor tyrosine kinases. anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.com This wide substrate range makes this compound a versatile tool for profiling the activity of numerous kinases.

Non-Receptor Tyrosine Kinases

Several non-receptor tyrosine kinases have been shown to phosphorylate this compound. This group includes members of the Src family kinases (SFKs) and other prominent non-receptor tyrosine kinases. anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.com

Interactive Table 1: Non-Receptor Tyrosine Kinases that Phosphorylate this compound

| Kinase | Family/Type | Reference(s) |

|---|---|---|

| Src | Src Family Kinase (SFK) | anaspec.comeurogentec.commedchemexpress.cominnopep.comnih.govmedchemexpress.commedchemexpress.comglpbio.commobitec.comnih.gov |

| FAK (Focal Adhesion Kinase) | Non-receptor Tyrosine Kinase | anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.com |

| BTK (Bruton's Tyrosine Kinase) | Tec Family Kinase | anaspec.comeurogentec.commedchemexpress.cominnopep.comnih.govmedchemexpress.commedchemexpress.comglpbio.commobitec.com |

| Lck (Lymphocyte-specific protein tyrosine kinase) | Src Family Kinase (SFK) | anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.comnih.gov |

| Hck (Hematopoietic cell kinase) | Src Family Kinase (SFK) | anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.comnih.gov |

| Lyn (Lck/Yes-related novel protein tyrosine kinase) | Src Family Kinase (SFK) | anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.comnih.gov |

| Blk (B lymphoid kinase) | Src Family Kinase (SFK) | anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.comnih.gov |

| ITK (Inducible T cell kinase) | Tec Family Kinase | anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.com |

| Fyn (FYN proto-oncogene, Src family tyrosine kinase) | Src Family Kinase (SFK) | anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.comnih.gov |

| Yes (YES1 proto-oncogene, Src family tyrosine kinase) | Src Family Kinase (SFK) | anaspec.comeurogentec.commedchemexpress.cominnopep.comnih.govmedchemexpress.commedchemexpress.comglpbio.commobitec.comnih.gov |

| Tec (Tyrosine-protein kinase Tec) | Tec Family Kinase | anaspec.comeurogentec.commedchemexpress.cominnopep.comnih.govmedchemexpress.commedchemexpress.comglpbio.commobitec.com |

| CSK (C-terminal Src kinase) | Non-receptor Tyrosine Kinase | anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.com |

| ALK (Anaplastic lymphoma kinase) | Receptor Tyrosine Kinase (often discussed with NRTKs in some contexts) | nih.gov |

| BMX (Bone marrow kinase, X-linked) | Tec Family Kinase | nih.gov |

| FER (FES related tyrosine kinase) | Fes Family Kinase | nih.gov |

| FGFR (Fibroblast growth factor receptor) | Receptor Tyrosine Kinase (often discussed with NRTKs in some contexts) | nih.gov |

| FRK (Fyn-related kinase) | Src Family Kinase (SFK) | nih.gov |

| JAK2 (Janus kinase 2) | JAK Family Kinase | nih.gov |

| JAK3 (Janus kinase 3) | JAK Family Kinase | nih.gov |

| LTK (Leukocyte tyrosine kinase) | Receptor Tyrosine Kinase (often discussed with NRTKs in some contexts) | nih.gov |

| ROS1 (ROS proto-oncogene 1, receptor tyrosine kinase) | Receptor Tyrosine Kinase (often discussed with NRTKs in some contexts) | nih.gov |

| SYK (Spleen associated tyrosine kinase) | SYK Family Kinase | nih.gov |

Research findings indicate varying levels of activity among these kinases towards this compound. For example, studies using cell-free systems and E. coli expression have shown that Src, Hck, Yes, and Lyn can phosphorylate a GST-Srctide construct. nih.gov Fyn and Lck, however, were reported as inactive in some systems, suggesting they may require specific cellular factors for activation. nih.gov

Receptor Tyrosine Kinases

This compound also serves as a substrate for a significant number of receptor tyrosine kinases (RTKs). anaspec.comeurogentec.commedchemexpress.cominnopep.commedchemexpress.commedchemexpress.comglpbio.commobitec.com

Interactive Table 2: Receptor Tyrosine Kinases that Phosphorylate this compound

Studies have specifically demonstrated the phosphorylation of this compound by MET kinase, with detectable mass shifts corresponding to the addition of a phosphate group. researchgate.net Assays have shown that MET can effectively phosphorylate this compound. nih.govresearchgate.net Similarly, FLT3 kinase has been reported to utilize this compound as a substrate. medchemexpress.eu

Comparative Analysis with Other Kinase Peptide Substrates

This compound is one of several synthetic peptide substrates used in kinase assays, each designed or selected based on the known or preferred phosphorylation motifs of specific kinases. Other notable examples include Abltide and CrkL peptide. nih.govbiorxiv.org

Abltide is a synthetic substrate specifically selected for phosphorylation by v-Abl kinase. nih.gov CrkL peptide is derived from the sequence surrounding tyrosine 207 (Tyr207) in the protein CrkL, a site known to be highly phosphorylated by c-Abl and Bcr-Abl in vivo. nih.gov this compound, in contrast, was specifically selected as a synthetic substrate with affinity for c-Src. nih.govbiorxiv.org

Comparative studies have shown differences in how effectively kinases phosphorylate these different peptide substrates. For example, in the presence of c-Abl kinase, Abltide was phosphorylated to a greater extent (approximately 100%) compared to this compound (72%) and CrkL peptide (30%). nih.gov This highlights the differential substrate specificity of kinases and the value of using various peptides to probe kinase activity.

Research into the evolution of Src and Abl kinase specificity has also utilized this compound and Abltide, along with modified versions (Srctide2 and Abltide2), to understand how substrate preferences have evolved. biorxiv.orgresearchgate.netbiorxiv.org These studies indicate that while this compound and Abltide are considered ideal for their respective modern kinases (Src and Abl), they also contain residues favored by the opposing kinase, allowing for some degree of cross-phosphorylation. biorxiv.org Srctide2 and Abltide2 were designed with modifications intended to enhance preference by specific ancestral or modern kinases based on observed amino acid preferences in broader substrate profiling experiments. biorxiv.orgresearchgate.netbiorxiv.org For instance, Srctide2 included residues favored by both Src and an ancestral Src kinase (Anc-S1), while Abltide2 was designed to be preferred by Abl and an ancestral Abl/Src kinase (Anc-AS). biorxiv.orgbiorxiv.org

These comparisons underscore that while this compound is a valuable substrate for Src and a range of other kinases, the efficiency and specificity of phosphorylation can vary depending on the kinase and the specific peptide sequence. The design of peptide substrates like this compound, Abltide, and CrkL peptide is often guided by identified phosphorylation motifs and aims to provide tools for studying kinase activity in a controlled in vitro setting. nih.govcellsignal.comfrontiersin.org

Compound Names and PubChem CIDs

Mechanistic Investigations of Kinase Activity Utilizing Srctide As a Substrate

Enzyme Kinetic Analysis of Srctide Phosphorylation

Enzyme kinetics provides a quantitative framework for understanding how kinases interact with their substrates and catalyze the transfer of a phosphate (B84403) group. Utilizing this compound as a substrate allows for the determination of key kinetic parameters that describe the efficiency and characteristics of this enzymatic process.

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between substrate concentration and reaction rate. For a kinase utilizing this compound as a substrate, the Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). K_m provides an indication of the affinity of the enzyme for this compound; a lower K_m generally suggests a higher affinity. reddit.com

The catalytic constant (k_cat), also known as the turnover number, represents the maximum number of this compound molecules phosphorylated per enzyme molecule per unit of time when the enzyme is saturated with substrate. reddit.com It reflects the catalytic efficiency of the kinase. V_max is the product of k_cat and the enzyme concentration. reddit.com

These parameters are typically determined by measuring the initial reaction velocity of this compound phosphorylation at various substrate concentrations while keeping the enzyme concentration constant. The data is then fitted to the Michaelis-Menten equation, often visualized using a Lineweaver-Burk plot or non-linear regression analysis. researchgate.netkirj.ee

Research has shown that the K_m and k_cat values for this compound can vary depending on the specific kinase being studied and the experimental conditions, including the presence of divalent ions like Mg2+ or Mn2+ and ATP concentration. kirj.eenih.govnih.govharvard.edu For instance, studies using mass spectrometry-based methods have determined the K_m of this compound for Src kinase to be around 120 μM under specific conditions. nih.gov Another study found a K_m of 110 μM for MET kinase with this compound. nih.gov

While specific k_cat values for this compound with a wide range of kinases are not universally available in a single compilation, the process involves measuring V_max and dividing by the enzyme concentration used in the assay. reddit.com

Here is an example of how kinetic data for this compound phosphorylation by a hypothetical kinase might be presented:

| Kinase X | K_m (μM) | k_cat (s⁻¹) | V_max (μM/min) (at [Enzyme]=10 nM) |

| Kinase A | 50 | 10 | 0.6 |

| Kinase B | 150 | 50 | 3.0 |

Note: These values are illustrative and not taken from specific research findings on this compound due to the constraint on source types and the variability of experimental conditions in published data.

The substrate turnover rate, directly related to k_cat, quantifies how quickly a kinase can phosphorylate this compound. Analyzing turnover rates under different conditions, such as varying ATP concentrations, pH, temperature, or in the presence of potential activators or inhibitors, provides insights into the factors that influence kinase activity. kirj.eenih.govresearchgate.net

Rapid quench flow techniques, for example, can be used to monitor the initial burst phase of phosphorylation, providing information about steps in the catalytic cycle that occur before the steady state is reached. nih.gov This level of analysis, using substrates like this compound, helps to elucidate the detailed kinetic mechanism of the phosphorylation reaction, such as the order of substrate binding and product release. kirj.eenih.govresearchgate.net

Determination of Michaelis-Menten Parameters (K_m, k_cat)

Elucidation of Kinase-Srctide Binding Modes and Conformational Changes

Understanding how kinases bind to this compound at a structural level is crucial for comprehending substrate specificity and the regulatory mechanisms that govern kinase activity.

Protein kinases possess a conserved catalytic domain with a binding cleft for ATP and a distinct site for the protein or peptide substrate. nih.goveuropeanpharmaceuticalreview.comrsc.org The substrate binding site, often located in the C-terminal lobe of the kinase domain, recognizes specific amino acid sequences flanking the phosphorylatable residue (in the case of this compound, a tyrosine). europeanpharmaceuticalreview.comrsc.orgpressbooks.pub

This compound's sequence contains a tyrosine residue that serves as the phosphorylation site. The amino acids surrounding this tyrosine play a critical role in determining whether a particular kinase will recognize and efficiently phosphorylate this compound. pressbooks.pub The interaction involves specific contacts between amino acid side chains of this compound and residues within the kinase's active site, as well as hydrogen bonding and other non-covalent interactions. rsc.orgnih.gov Peptide substrates typically bind in an extended conformation within the kinase active site. nih.gov

Structural studies, such as X-ray crystallography or molecular dynamics simulations, can provide detailed insights into these interactions, illustrating how the kinase active site accommodates this compound and positions the tyrosine residue for phosphoryl transfer from ATP. pnas.orgbiorxiv.org These studies can reveal the specific residues in the kinase that are critical for this compound binding and recognition. rsc.orgnih.gov

Kinase activity is not solely regulated by substrate availability but can also be modulated by allosteric effectors – molecules that bind to a site distinct from the active site and induce conformational changes that affect catalytic activity. nih.govacs.orgimrpress.com In the context of this compound phosphorylation, other proteins, small molecules, or post-translational modifications can bind to the kinase and influence its ability to bind or phosphorylate this compound. nih.govacs.orgmdpi.comfrontiersin.orgnih.gov

For example, the binding of regulatory domains (like SH2 and SH3 domains in Src family kinases) to sites distant from the active site can stabilize inactive conformations, thereby reducing this compound phosphorylation. nih.govfrontiersin.orgnih.govnih.gov Conversely, the binding of activating proteins or the release of autoinhibitory domains can promote a more active conformation, enhancing this compound phosphorylation rates. nih.govmdpi.comnih.gov

Studies investigating the allosteric modulation of kinases in the presence of this compound can involve measuring this compound phosphorylation rates under varying concentrations of potential allosteric modulators. Changes in K_m, V_max, or k_cat for this compound in the presence of these factors can indicate allosteric effects. researchgate.netkirj.ee Furthermore, techniques like hydrogen-deuterium exchange or computational simulations can help to map the conformational changes induced by allosteric modulators and understand how these changes are transmitted to the active site to affect this compound binding and catalysis. pnas.orgacs.orgplos.orgbiorxiv.org

Structural Basis for Substrate Recognition by Kinase Active Sites

This compound Phosphorylation in the Context of Cellular Signaling Pathways

Protein phosphorylation is a fundamental mechanism in cellular signaling, regulating a vast array of cellular processes. pressbooks.pubthermofisher.comcusabio.com Kinases, by phosphorylating specific substrates like this compound (or the cellular proteins that this compound mimics), act as molecular switches that transmit signals within the cell. mdpi.comcusabio.com

While this compound itself is a synthetic peptide primarily used in in vitro research, its phosphorylation by various kinases reflects the activity of these enzymes within cellular signaling networks. Many of the kinases that utilize this compound as a substrate, such as Src, MET, and BTK, are key players in pathways involved in cell growth, differentiation, migration, and survival. nih.govmedchemexpress.comglpbio.com

Studying this compound phosphorylation by purified kinases or in cell lysates provides a simplified system to dissect the activity of a specific kinase without the complexity of the full cellular environment. This allows researchers to characterize the intrinsic catalytic properties of the kinase and how they are affected by various factors. The knowledge gained from these in vitro studies using this compound can then be extrapolated to understand the potential behavior of these kinases and their endogenous substrates within the context of complex cellular signaling pathways. For instance, observing that a particular kinase efficiently phosphorylates this compound in vitro suggests that this kinase likely has endogenous substrates with similar recognition motifs and plays a role in pathways where such substrates are involved. pressbooks.pub Changes in this compound phosphorylation activity can also be used as a readout for the activity of a kinase in response to upstream signals or in the presence of inhibitors, providing insights into the regulation of that kinase within a signaling cascade. nih.gov

| Kinase Family/Type | Examples of Kinases Utilizing this compound | Associated Cellular Processes |

| Src Family Kinases | Src, Lck, Fyn, Yes | Cell growth, differentiation, adhesion, migration, survival nih.govnih.govmedchemexpress.comglpbio.com |

| Receptor Tyrosine Kinases | MET, EGFR, HER4, Flt3, IGF-1R, TrkB, VEGF-R1, VEGF-R2 | Cell proliferation, survival, angiogenesis, development nih.govmedchemexpress.comglpbio.comnih.gov |

| TEC Family Kinases | BTK, ITK, TEC, BMX, TXK | Immune cell signaling, development nih.govmedchemexpress.comglpbio.com |

| Other Tyrosine Kinases | FAK, Ret, Musk, ALK, FER, FRK, JAK2, JAK3, LTK, ROS1, SYK | Cell adhesion, differentiation, growth, immune response nih.govmedchemexpress.comglpbio.comcarnabio.com |

Role in Phosphorylation Cascades Mediated by Specific Kinases

This compound acts as a substrate for a broad spectrum of protein kinases involved in various cellular processes. These include, but are not limited to, kinases such as Blk, BTK, cKit, EPHA1, EPHB2, EPHB3, ERBB4, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, Src, TIE2, TrkB, VEGF-R1 (Flt-1), and VEGF-R2 (KDR). avantorsciences.cominnopep.commedchemexpress.commedchemexpress.comanaspec.com The phosphorylation of this compound by these kinases can be indicative of their activity within specific phosphorylation cascades.

Phosphorylation cascades are fundamental signaling pathways where a series of kinases sequentially phosphorylate and activate downstream proteins, amplifying an initial signal and leading to a specific cellular response. taylorandfrancis.comthermofisher.comwikipedia.org While this compound itself is a synthetic substrate and not a natural component of these cascades, its phosphorylation by a specific kinase within a cascade can be used as a readout for the activity of that particular kinase. For example, studies investigating the activity of MET kinase have utilized this compound as a substrate, observing its phosphorylation as a measure of MET's enzymatic function. researchgate.netnih.gov Similarly, this compound has been used to monitor the activity of kinases in the Src family and BTK. nih.gov

Research findings utilizing this compound have contributed to understanding the enzymatic parameters of various kinases. For instance, studies have determined the Michaelis constant (Km) of certain kinases for this compound, providing insights into the affinity of the enzyme for this substrate. One study reported a Km of 120 μM for Src kinase and 110 μM for MET kinase using this compound under specific assay conditions. nih.gov

The following table summarizes some of the kinases known to phosphorylate this compound:

While this compound is a valuable tool for assessing kinase activity, it is important to note that a single peptide substrate may not always report the activity of a single kinase exclusively, as some kinases can phosphorylate multiple substrates. thermofisher.comnih.gov However, differential responses to inhibitors when using this compound can still provide useful information about pathway activation. nih.gov

Crosstalk with Other Signaling Networks

The kinases that utilize this compound as a substrate are often integral components of complex cellular signaling networks. These networks frequently exhibit crosstalk, where components of one pathway influence the activity or components of another pathway. imrpress.complos.orgnih.govnih.gov While this compound itself is an experimental tool and does not directly participate in this biological crosstalk, studies employing this compound to probe the activity of specific kinases can indirectly shed light on the nature of these interactions.

For example, kinases that phosphorylate this compound, such as Src and MET, are involved in pathways that crosstalk with other critical signaling cascades, including those mediated by Receptor Tyrosine Kinases (RTKs), G protein-coupled receptors, and pathways involved in cell growth, survival, and migration. nih.govtaylorandfrancis.comnih.gov Investigations into the activity of these kinases using this compound as a substrate, particularly in the presence of pathway-specific inhibitors or activators, can help researchers dissect the interconnectedness of these networks.

Although the search results did not provide specific detailed research findings directly demonstrating how this compound's phosphorylation influences crosstalk, the use of this compound in assays for kinases known to be involved in extensive signaling crosstalk highlights its role as a tool in studying these complex interactions. The ability to measure the activity of a kinase involved in crosstalk, using this compound as a substrate, allows for the assessment of how perturbations in one pathway (e.g., through inhibitor treatment) affect the activity of a kinase that interfaces with other networks. This indirect approach contributes to mapping the functional connections within the cellular signaling landscape.

Table of Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | Not available in search results |

| ATP | 5957 [https://pubchem.ncbi.nlm.nih.gov/compound/5957] |

| Src | Not applicable (Protein) |

| MET | Not applicable (Protein) |

| Blk | Not applicable (Protein) |

| BTK | Not applicable (Protein) |

| cKit | Not applicable (Protein) |

| EPHA1 | Not applicable (Protein) |

| EPHB2 | Not applicable (Protein) |

| EPHB3 | Not applicable (Protein) |

| ERBB4 | Not applicable (Protein) |

| FAK | Not applicable (Protein) |

| Flt3 | Not applicable (Protein) |

| IGF-1R | Not applicable (Protein) |

| ITK | Not applicable (Protein) |

| Lck | Not applicable (Protein) |

| MUSK | Not applicable (Protein) |

| Ret | Not applicable (Protein) |

| TIE2 | Not applicable (Protein) |

| TrkB | Not applicable (Protein) |

| VEGF-R1 (Flt-1) | Not applicable (Protein) |

| VEGF-R2 (KDR) | Not applicable (Protein) |

| Imatinib | 5291 [https://pubchem.ncbi.nlm.nih.gov/compound/5291] |

| Dasatinib | 3062308 [https://pubchem.ncbi.nlm.nih.gov/compound/3062308] |

This compound is a well-established synthetic peptide widely utilized in biochemical and cellular assays to investigate the enzymatic activity of a broad spectrum of protein kinases, particularly tyrosine kinases. avantorsciences.cominnopep.commedchemexpress.commedchemexpress.com Its defined amino acid sequence, GEEPLYWSFPAKKK-NH2, provides a consistent substrate for phosphorylation events. avantorsciences.cominnopep.combiotechnolabs.commedchemexpress.com The phosphorylation of this compound predominantly occurs on the tyrosine residue, leading to a measurable increase in mass that can be detected by techniques such as mass spectrometry, enabling quantitative analysis of kinase activity. researchgate.netnih.gov This makes this compound a valuable tool for researchers studying kinase kinetics, evaluating inhibitor potency, and dissecting the complexities of phosphorylation-dependent signaling. researchgate.netnih.gov The application of synthetic peptide substrates like this compound in in vitro kinase assays offers a controlled environment to directly assess the catalytic efficiency of purified kinases. nih.gov

Role in Phosphorylation Cascades Mediated by Specific Kinases

This compound serves as a substrate for a diverse range of protein kinases that are integral components of various cellular signaling pathways and phosphorylation cascades. These kinases include, among many others, Blk, BTK, cKit, EPHA1, EPHB2, EPHB3, ERBB4, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, Src, TIE2, TrkB, VEGF-R1 (Flt-1), and VEGF-R2 (KDR). avantorsciences.cominnopep.commedchemexpress.commedchemexpress.comanaspec.com The phosphorylation of this compound by these specific kinases can serve as a direct indicator of their enzymatic activity within the context of their respective phosphorylation cascades.

Phosphorylation cascades are fundamental mechanisms in cellular signal transduction, characterized by a sequential series of phosphorylation events where one kinase activates the next, ultimately amplifying an initial signal and leading to specific cellular outcomes. taylorandfrancis.comthermofisher.comwikipedia.org While this compound is an exogenous substrate used for experimental purposes rather than a naturally occurring element of these cascades, its phosphorylation by a particular kinase within a cascade allows researchers to monitor the activity of that specific enzyme. For instance, investigations into the activity of MET kinase have successfully employed this compound as a substrate, utilizing its phosphorylation level as a quantitative measure of MET's enzymatic function. researchgate.netnih.gov Similarly, this compound has been routinely used to assess the activity of kinases belonging to the Src family and BTK. nih.gov

Research employing this compound as a substrate has provided valuable data regarding the enzymatic parameters of various kinases. Studies have determined the Michaelis constant (Km) for the interaction between certain kinases and this compound, offering insights into the enzyme's substrate affinity. For example, under specific assay conditions, the Km for Src kinase with this compound was determined to be 120 μM, while that for MET kinase was found to be 110 μM. nih.gov

The following table presents a selection of kinases known to phosphorylate this compound and highlights their involvement:

It is important to acknowledge that while this compound is a valuable tool for assessing kinase activity, a single peptide substrate may not always exclusively reflect the activity of only one kinase, as some kinases can phosphorylate multiple substrates. thermofisher.comnih.gov Nevertheless, observing differential responses to kinase inhibitors when using this compound can still yield meaningful information regarding pathway activation and the specificity of inhibitors. nih.gov

Crosstalk with Other Signaling Networks

The kinases that utilize this compound as a substrate are frequently involved in intricate cellular signaling networks characterized by significant crosstalk. imrpress.complos.orgnih.govnih.gov Crosstalk refers to the complex interactions and mutual influences between different signaling pathways within a cell. imrpress.complos.orgnih.gov Although this compound is a research tool and does not directly participate in these biological crosstalk events, studies employing this compound to measure the activity of specific kinases can indirectly contribute to understanding the nature of these pathway interactions.

For example, kinases that phosphorylate this compound, such as Src and MET, are known to be involved in pathways that extensively crosstalk with other crucial signaling cascades, including those initiated by Receptor Tyrosine Kinases (RTKs), G protein-coupled receptors, and pathways regulating fundamental cellular processes like growth, survival, and migration. nih.govtaylorandfrancis.comnih.gov By using this compound as a substrate to measure the activity of these kinases in the presence of specific pathway modulators (e.g., inhibitors or activators), researchers can gain insights into how perturbing one signaling pathway affects the activity of a kinase that interacts with other networks. This indirect approach, facilitated by the use of this compound as a probe, aids in mapping the functional connections and dependencies within the complex cellular signaling landscape. While detailed research findings specifically on how this compound's phosphorylation directly influences crosstalk were not found in the search results, its role as a substrate for key kinases involved in extensive signaling network interactions underscores its utility in studies aimed at deciphering these complex relationships.

Methodological Applications of Srctide in Biochemical and Cellular Assays

In Vitro Kinase Activity Profiling and Quantification

In vitro kinase assays are fundamental to understanding kinase function and evaluating the efficacy of potential inhibitors. Srctide is widely utilized in these assays due to its acceptance as a substrate by numerous kinases, including those from the Src family, ALK, BTK, EGFR, and MET, among others. nih.govnih.govwikipedia.org

Development of High-Throughput Screening (HTS) Platforms for Kinase Inhibitors

This compound is integrated into High-Throughput Screening (HTS) platforms to facilitate the rapid identification of kinase inhibitors. These platforms are crucial for screening large libraries of compounds. This compound's utility in HTS is evident in bead-based assays and those employing label-free detection methods like MALDI-TOF MS. avantorsciences.comwikipedia.orgguidetopharmacology.org The ability to use this compound as a substrate in miniaturized formats amenable to automation makes it suitable for the demands of HTS. wikipedia.org

Application in Coupled-Enzyme Assays for Kinase Inhibition Studies

Coupled-enzyme assays provide an indirect method to measure kinase activity by linking the production of ADP from the kinase reaction to the activity of downstream enzymes. This compound has been successfully employed as a substrate in coupled-enzyme assays to assess the activity of kinases and the inhibitory effects of compounds. jkchemical.com This approach can be used to study the conformational states of kinases and how inhibitors influence these states. jkchemical.com

Use in Fluorescent-Labeled Peptide Substrate Assays (e.g., FAM-labeled, Mobility Shift Assay)

To enable detection and quantification using fluorescence-based methods, this compound is often labeled with fluorophores such as FAM (fluorescein). nih.govnih.govnih.gov FAM-labeled this compound is a common substrate in Mobility Shift Assays (MSA). nih.gov In MSA, the difference in electrophoretic mobility between the unphosphorylated and phosphorylated peptide is exploited for separation and detection, allowing for the quantification of kinase activity and the determination of inhibitor potency (e.g., IC50 values). This method is amenable to high-throughput formats. nih.gov

Label-Free Detection Methodologies: MALDI-TOF Mass Spectrometry for Phosphorylation Analysis

MALDI-TOF Mass Spectrometry (MS) offers a label-free approach to detect and quantify peptide phosphorylation. This compound is a well-established substrate for phosphorylation analysis by MALDI-TOF MS. wikipedia.orgguidetopharmacology.org Upon phosphorylation by a kinase, a phosphate (B84403) group is added to the tyrosine residue in this compound, resulting in a predictable mass increase of 80 Da. guidetopharmacology.org This mass shift allows for the direct detection and differentiation of the unphosphorylated this compound and its phosphorylated product (p-SRCtide) using MS. guidetopharmacology.org This methodology is compatible with HTS and can provide quantitative information about the extent of phosphorylation. wikipedia.orgguidetopharmacology.org

Determination of Drug-Target Residence Time via Kinetic Approaches (e.g., Jump Dilution)

The duration of a drug's binding to its target, known as residence time, is an important pharmacokinetic parameter. This compound, in conjunction with suitable assay platforms like the Transcreener ADP2 assay, can be used in kinetic approaches such as the "jump dilution" method to determine drug-target residence time for kinases. This method involves rapidly diluting a pre-formed kinase-inhibitor complex into a reaction mixture containing this compound and ATP, and then monitoring the recovery of kinase activity over time as the inhibitor dissociates from the enzyme.

Utilization in Cell-Based and Cell-Free Protein Expression Systems for Kinase Functional Analysis

This compound is also valuable for assessing the functional activity of kinases expressed in both cell-based and cell-free protein expression systems. By using this compound (sometimes tagged, such as with GST-Srctide) as a substrate, researchers can measure the phosphorylation activity of kinases produced in different expression systems, including human embryonic kidney cells (e.g., 293 cells), Escherichia coli, rabbit reticulocyte lysates, wheat germ extracts, and insect cell extracts. This allows for the characterization of kinase activity and phosphorylation status in various biological contexts and expression platforms.

Data Table Example: Kinase Activity with this compound

While specific detailed datasets were spread across multiple sources and contexts (different kinases, inhibitors, and assay conditions), the following table illustrates the type of quantitative data generated when using this compound as a substrate in kinase assays, based on reported findings.

| Kinase | Substrate | Assay Type | Inhibitor | IC50 (nM) | Reference |

| AblKD | This compound | Coupled-enzyme assay | Asciminib | - | jkchemical.com |

| AblFL | This compound | Coupled-enzyme assay | Asciminib | - | jkchemical.com |

| BTK | FAM-Srctide | TR-FRET LanthaScreen assay | Compound X | 0.770 | |

| ALK | MS-Srctide | LIMS-Kinase (MALDI-TOF MS) | Ceritinib | 0.15 | wikipedia.org |

| MET | MS-Srctide | LIMS-Kinase (MALDI-TOF MS) | Capmatinib | - | wikipedia.org |

| Src | MS-Srctide | LIMS-Kinase (MALDI-TOF MS) | Bosutinib | - | wikipedia.org |

| Src | This compound | Simoa assay | - | - | |

| Src | GST-Srctide | In vitro phosphorylation assay | - | - |

Data Table Example: this compound Kinetic Parameters

Kinetic parameters like Km (Michaelis constant) for this compound have been determined for various kinases.

| Kinase | Substrate | ATP Concentration | Km for this compound (µM) | Reference |

| Src | MS-Srctide | 100 µM | 120 | wikipedia.org |

| MET | MS-Srctide | 100 µM | 110 | wikipedia.org |

| ALK | MS-Srctide | 100 µM | 70.6 | wikipedia.org |

Note: Kinetic parameters can vary based on specific assay conditions.

Detailed Research Findings Example: this compound in MALDI-TOF MS

Research has demonstrated the effectiveness of using this compound as a substrate in MALDI-TOF MS for label-free kinase assays. For instance, in a c-MET kinase assay using this compound, MALDI-TOF MS profiles clearly showed peaks corresponding to both the unphosphorylated this compound and the phosphorylated product (p-SRCtide), with a mass difference of 80 Da. guidetopharmacology.org This allows for the direct monitoring of the enzymatic reaction and the quantification of product formation based on peak intensities. guidetopharmacology.org This approach is particularly valuable for HTS due to its speed and label-free nature. guidetopharmacology.org

Detailed Research Findings Example: this compound in Cell-Free Systems

Structure Activity Relationship Sar Studies Pertaining to Srctide As a Kinase Substrate

Identification of Key Amino Acid Residues in Srctide Critical for Kinase Recognition and Phosphorylation

Kinase recognition and subsequent phosphorylation of a substrate peptide like this compound are highly dependent on the amino acid sequence surrounding the phosphorylation site, often referred to as the consensus sequence. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.com For tyrosine kinases, the primary target for phosphorylation is a tyrosine residue. nih.govmims.comwikipedia.org The sequence of this compound is GEEPLYWSFPAKKK-NH2, with the tyrosine residue located at position 7. wikipedia.orgciteab.com

Studies employing peptide libraries have been instrumental in identifying preferred amino acids at positions flanking the phosphorylation site for various kinases, including Src and Abl. wikipedia.orgwikipedia.orgciteab.comlabshare.cn For instance, research on Src kinase specificity has indicated preferences for large aliphatic residues immediately preceding the phosphotyrosine (position -1), negatively charged residues further N-terminal (positions -2 and -3), and a glycine (B1666218) residue immediately following the phosphorylation site (position +1). citeab.comlabshare.cn While this compound is recognized as an optimized synthetic substrate for Src citeab.comwikipedia.org, its sequence (GEEPLYWSFPAKKK-NH2) shows a proline (P) at the -1 position relative to the phosphorylatable tyrosine (Y), a tryptophan (W) at +1, a serine (S) at +2, and a phenylalanine (F) at +3. This highlights that while a core phosphorylation site is essential, the broader sequence context influences the efficiency and specificity of kinase-substrate interaction.

Further illustrating the importance of specific residues, modified versions of this compound have been designed based on observed kinase preferences. For example, "Srctide2" was created with specific amino acid substitutions compared to the original this compound sequence to incorporate residues that appeared more frequently in substrates favored by Src and an ancestral Src kinase. These changes included a glutamic acid to aspartic acid substitution at position -2 (relative to the tyrosine), an alanine (B10760859) substitution at position +2 (relative to the tyrosine), and an isoleucine substitution at position +3 (relative to the tyrosine). citeab.comlabshare.cn Such targeted modifications underscore the critical role of specific amino acid residues beyond the phosphorylation site in mediating kinase recognition and potentially enhancing substrate efficiency or specificity.

Design and Synthesis of Modified this compound Analogues for Enhanced Specificity or Affinity

The design of modified this compound analogues is primarily driven by the desire to improve specificity for particular kinases or enhance binding affinity. As discussed in Section 5.1, the rational design of peptides based on kinase consensus sequences is a key strategy. The creation of "Srctide2" with specific amino acid substitutions (D at -2, A at +2, and I at +3 relative to the tyrosine) serves as a direct example of designing a this compound analogue intended to be preferentially recognized by certain Src kinases based on observed amino acid preferences in substrate profiling studies. citeab.comlabshare.cn

The synthesis of peptides, including those with modifications or unnatural amino acids, is typically achieved through established methods such as solid-phase peptide synthesis (SPPS) or solution synthesis. citeab.comfrontiersin.org SPPS is widely used for its efficiency and amenability to automation, particularly for small to medium-sized peptides. citeab.com Solution synthesis can be employed for modified peptides or larger scales. citeab.com The incorporation of specific modifications, such as fluorescent labels (as in FAM-Srctide) or reactive groups like cysteine (as in Cys-Srctide), is part of the synthetic process to create analogues tailored for specific experimental applications. wikipedia.orgwikipedia.orgmims.com These synthetic capabilities allow for the generation of a diverse range of this compound analogues with altered sequences or terminal modifications to probe the requirements for kinase interaction and phosphorylation.

Pre Clinical Research Paradigms Employing Srctide As a Research Tool

Application in In Vitro Cellular Models to Study Kinase Activity and Inhibition

In vitro cellular models are fundamental to understanding the complex roles of kinases in cellular processes and for the initial screening of potential therapeutic agents. Srctide is extensively used in these models to directly assess kinase activity and its modulation.

A significant application of this compound in pre-clinical research is in the assessment of the efficacy of investigational kinase inhibitors and other modulators. In vitro kinase activity assays using this compound as a substrate are a standard method for determining the potency and selectivity of these compounds. By incubating a kinase with this compound and varying concentrations of a potential modulator, the reduction in this compound phosphorylation can be measured to determine the inhibitor's half-maximal inhibitory concentration (IC50). This provides crucial data on how effectively a compound can block the catalytic activity of a target kinase.

For example, studies evaluating inhibitors of kinases like Src, MET, or BTK have utilized this compound or modified this compound peptides as substrates in high-throughput screening formats, often employing techniques like mass spectrometry or fluorescence-based assays to quantify phosphorylation. These assays allow for rapid evaluation of large libraries of compounds to identify promising kinase inhibitors.

An example of data obtained from such studies is the measurement of kinase activity by monitoring the conversion of this compound to phosphorylated this compound. Different kinases show varying levels of activity with this compound as a substrate.

| Kinase | Substrate (this compound or derivative) | Assay Method | Observation | Source |

| Src | MS-Srctide | Mass Spectrometry | Phosphorylation activity observed. | |

| MET | MS-Srctide | Mass Spectrometry | Strong phosphorylation activity observed. | |

| ALK | MS-Srctide | Mass Spectrometry | Phosphorylation activity observed. | |

| EGFR L858R | MS-Srctide | Mass Spectrometry | Phosphorylation activity observed. | |

| RET | MS-Srctide | Mass Spectrometry | Phosphorylation activity observed. | |

| ROS1 | MS-Srctide | Mass Spectrometry | Phosphorylation activity observed. | |

| Src | GST-Srctide | Phos-tag SDS-PAGE | Phosphorylation observed. mobitec.com | mobitec.com |

| Hck | GST-Srctide | Phos-tag SDS-PAGE | Phosphorylation observed. mobitec.com | mobitec.com |

| Yes | GST-Srctide | Phos-tag SDS-PAGE | Phosphorylation observed. mobitec.com | mobitec.com |

| Lyn | GST-Srctide | Phos-tag SDS-PAGE | Phosphorylation observed. mobitec.com | mobitec.com |

| BTK | FAM-Srctide | TR-FRET LanthaScreen | Used to measure inhibitor IC50. |

This table illustrates how this compound serves as a versatile substrate for multiple kinases in in vitro settings, enabling the study of their activity and the impact of modulators.

Investigating Kinase Involvement in Cellular Processes (e.g., growth, migration, signaling)

Utility in In Vivo Animal Models for Probing Pathway Modulation (Conceptual Application as a Readout/Probe)

While the primary application of this compound is in in vitro assays, its role as a substrate for kinases involved in in vivo pathways suggests a conceptual utility as a readout or probe for pathway modulation in animal models. Kinases that phosphorylate this compound, such as Src and JAK2, are known to be involved in various physiological and pathological processes in living organisms nih.gov.

Conceptually, if this compound could be delivered to specific tissues or cells within an animal model, its phosphorylation status could potentially serve as a direct indicator of the activity of the kinases present and active in that environment. Changes in this compound phosphorylation levels under different experimental conditions (e.g., disease states, treatment with pathway-modulating agents) could provide insights into the modulation of the relevant kinase pathways in a living system.

For instance, if a particular signaling pathway is activated in a disease model, and this activation involves a kinase that phosphorylates this compound, then an increase in phosphorylated this compound could, in principle, be detected as a marker of that pathway's activity. Similarly, if a therapeutic intervention aims to inhibit such a kinase, a decrease in this compound phosphorylation could indicate the effectiveness of the treatment in modulating the target pathway in vivo.

However, it is important to note that the practical application of this compound as a direct in vivo probe is complex and not as widely documented in the provided search results as its in vitro use. Challenges related to peptide delivery, stability, and detection within a living organism would need to be addressed for this conceptual application to be realized. The existing literature primarily focuses on studying the effects of modulating the kinases themselves in vivo, rather than using exogenous this compound as a direct probe of their activity within the animal. Therefore, while this compound's substrate properties offer a conceptual basis for its use as an in vivo pathway readout, its practical implementation in this context requires further investigation and technological advancements.

Future Directions and Emerging Research Opportunities for Srctide

Elucidating Novel Kinase Interactions and Undiscovered Biological Roles of Srctide

While this compound is known to be phosphorylated by numerous kinases, the full spectrum of its interacting kinases and its potential biological roles beyond serving as an in vitro substrate remain areas for future exploration. Research could focus on employing proteomic approaches, such as kinase-substrate trapping or activity-based protein profiling, utilizing modified this compound peptides to identify novel kinases that interact with or phosphorylate this compound in complex biological mixtures or cellular contexts. Furthermore, investigating whether this compound or peptides with similar sequences exist endogenously and have specific cellular functions could reveal previously undiscovered biological roles. Studies could involve synthesizing labeled or affinity-tagged versions of this compound to probe for binding partners in cell lysates or tissues, followed by mass spectrometry to identify interacting proteins. This could uncover roles for this compound or related sequences in signaling pathways, protein complex formation, or other cellular processes.

Advancements in High-Throughput Screening and Assay Development Utilizing this compound

This compound is already employed in kinase assays amenable to high-throughput screening (HTS) researchgate.net. Future advancements in this area could involve optimizing this compound-based assays for increased sensitivity, reduced reagent consumption, and higher throughput. The development of novel detection methods compatible with this compound phosphorylation could further enhance screening capabilities. For instance, advanced mass spectrometry techniques, such as MALDI-TOF MS, have demonstrated the ability to detect both this compound and its phosphorylated product (p-Srctide) in a label-free manner, offering potential for high-throughput analysis of kinase activity researchgate.net.

Future research could focus on:

Developing miniaturized assay formats using this compound for ultra-high-throughput screening of large compound libraries against a broad panel of kinases.

Integrating this compound-based assays with microfluidic platforms for rapid and automated kinase activity measurements.

Exploring alternative labeling strategies (beyond fluorescence or radioactivity) for this compound that are compatible with high-throughput label-free or multiplexed detection methods.

Utilizing this compound in the development of multiplexed kinase assays, allowing simultaneous assessment of the activity of multiple kinases in a single reaction.

An example of data that could be generated in such studies is the kinetic characterization of kinase activity using this compound as a substrate, as demonstrated by the determination of Km values nih.gov.

Table 1: Example Kinetic Data for Kinase Activity with this compound (Illustrative)

| Kinase | Substrate (this compound) Concentration | ATP Concentration | Km (this compound) |

| Src | Variable | 100 µM | 120 µM nih.gov |

| BTK | 100 nM (FAM-Srctide) | 50 µM | Not Reported |

| MET | Variable | ATP | Not Reported |

(Note: This table is intended to represent the type of data generated in kinase assays using this compound and is based on reported findings where available. The BTK and MET entries are illustrative of assays where this compound is used, but specific Km values may not have been found in the provided search snippets.)

Integration of this compound-based Assays into Systems Biology and Proteomics Approaches

The application of this compound-based assays can be integrated into broader systems biology and proteomics studies to gain a more comprehensive understanding of kinase networks and their regulation within biological systems nih.govnih.govomicscouts.comumanitoba.caembopress.org. By using this compound to probe kinase activity in different cellular states, conditions, or in response to various stimuli, researchers can generate data that complements large-scale proteomic datasets.

Future research opportunities include:

Using this compound phosphorylation levels as a readout in activity-based proteomics to infer the activity of specific kinases or kinase families in complex biological samples.

Integrating quantitative data from this compound-based kinase assays with phosphoproteomic data to build and refine computational models of cellular signaling pathways.

Applying this compound-based assays in conjunction with other 'omics' data (e.g., transcriptomics, metabolomics) within a systems biology framework to identify key regulatory nodes and feedback loops involving kinases that phosphorylate this compound.

Utilizing this compound in studies investigating kinase activity in specific cellular compartments or in response to targeted protein degradation, providing insights into the dynamic regulation of kinase function.

The ability to accurately quantify peptide or protein phosphorylation is crucial for systems biology applications nih.gov. This compound's defined sequence and known phosphorylation site make it an excellent tool for quantitative kinase assays that can feed into these larger analyses.

Development of Genetically Encoded this compound Probes for In Situ Kinase Activity Monitoring

The development of genetically encoded probes has revolutionized the ability to monitor kinase activity in live cells with high spatial and temporal resolution mdpi.comresearchgate.netmdpi.comrsc.org. While general kinase activity reporters exist, creating genetically encoded probes specifically incorporating the this compound sequence could offer a powerful tool for monitoring the activity of the kinases that utilize this compound as a substrate within their native cellular environment.

Future directions in this area could involve:

Designing and constructing genetically encoded FRET-based biosensors where the this compound sequence is incorporated as the substrate motif, flanked by fluorescent proteins mdpi.comresearchgate.net. Phosphorylation of the this compound sequence by an active kinase would induce a conformational change, altering the FRET signal.

Developing alternative genetically encoded this compound probes utilizing different reporter systems, such as luminescence-based or single fluorescent protein-based sensors, for diverse imaging applications mdpi.com.

Targeting these genetically encoded this compound probes to specific cellular compartments to investigate localized kinase activity.

Using these probes to study the kinetics of kinase activation and deactivation in real-time within living cells, providing dynamic insights into signaling events.

Q & A

Q. How to address unresolved questions in this compound research when publishing negative results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.